2-sec-Butylaniline
Description
Chirality and Stereoisomerism in 2-sec-Butylaniline Systems
The presence of a chiral center in the sec-butyl group of this compound gives rise to stereoisomerism, a key feature that influences its chemical and physical properties. This chirality is central to its application in creating materials with specific optical and electronic characteristics.
The synthesis of optically active polymers from this compound is a notable area of research. One approach involves the enantioselective polymerization of its racemic monomer, (±)-2-sec-butylaniline. acs.orgacs.org In this process, a chiral dopant, such as (+)- or (−)-camphorsulfonic acid (HCSA), is used to induce the formation of a polymer with a preferred helical structure, leading to an optically active material. acs.orgnih.gov The concentration of the chiral dopant and the reaction temperature are critical factors in achieving high enantioselectivity. acs.orgnih.gov For instance, the chemical oxidation of this compound in the presence of 1.5 M HCSA at 0 °C has been shown to be an effective method for producing optically active poly[2-(sec-butyl)aniline] (PSBA) nanofibers. acs.orgacs.org
Another strategy for obtaining optically active PSBA is to first resolve the racemic monomer into its individual enantiomers and then polymerize each enantiomer separately. acs.orgnih.gov This method, while potentially more complex, offers a direct route to enantiomerically pure polymers. The development of such synthetic routes is crucial for applications in chiral recognition and separation technologies. nih.gov
When a chiral molecule like this compound reacts with another chiral compound, diastereomers are formed. The separation of these diastereomers is a common strategy for obtaining enantiomerically pure substances. One documented method for the resolution of (±)-2-sec-butylaniline involves the use of a chiral resolving agent, such as (S)-(+)-mandelic acid. google.com This process relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization. google.com
The separated diastereomeric salt can then be treated to recover the enantiomerically enriched this compound. google.com The optical purity of the resolved amine can be determined using techniques like chiral chromatography. google.com Another approach involves the reaction of the racemic amine with a chiral isocyanate, such as (R)-(+)-1-phenylethylisocyanate, to form diastereomeric ureas, which can then be separated. google.com These resolution methodologies are fundamental for accessing the pure enantiomers of this compound for specialized applications.
Enantioselective Synthesis and Chiral Induction Mechanisms
Contextualization within Substituted Aniline (B41778) Chemistry
This compound belongs to the larger class of substituted anilines, which are derivatives of aniline with one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. wisdomlib.org These compounds are versatile building blocks in organic synthesis. wisdomlib.org
The history of polymer science is rich with the contributions of aniline and its derivatives. The first synthetic thermoset polymer, Bakelite, was created in 1907 from the polycondensation of phenol (B47542) and formaldehyde. tandfonline.com While not a direct aniline derivative, this marked the beginning of the synthetic plastics era. tandfonline.com Aniline itself has been a key component in the development of dyes and other industrial chemicals. wikipedia.org In the mid-20th century, the focus shifted towards creating polymers with improved properties, such as solubility and processability. This led to the exploration of substituted anilines as monomers. researchgate.netresearchgate.net The introduction of substituents on the aniline ring was found to influence the properties of the resulting polymers, including their solubility and conductivity. researchgate.net
In recent years, substituted anilines, including this compound, have gained prominence in the development of advanced materials. Poly[2-(sec-butyl)aniline] (PSBA) is a notable example, exhibiting good solubility in organic solvents, a desirable property for processable conducting polymers. acs.orgnih.gov The bulky sec-butyl group, however, can decrease the reactivity of the monomer and the basicity of the polymer. acs.orgescholarship.org
The chirality of this compound is particularly significant in the creation of chiral polymers for applications such as chiral recognition and enantiomeric separations. nih.gov Optically active PSBA nanofibers have been synthesized and are being explored for their potential in various applications. acs.orgacs.org Furthermore, substituted anilines are used in the synthesis of ligands for asymmetric catalysis, where the steric and electronic properties of the substituent can influence the stereochemical outcome of a reaction. snnu.edu.cnacs.org The development of chiral catalysts from substituted anilines is an active area of research aimed at producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Historical Perspectives on Aniline Derivatives in Polymer Science
Research Trajectories and Future Directions
The unique properties of this compound position it as a compound with considerable potential for future research and applications. The synthesis of nanostructured forms of poly(this compound), such as nanofibers, has opened up new possibilities for its use in advanced electronic and optical devices. acs.orgnih.gov Research is ongoing to optimize the synthesis of these nanomaterials and to fully characterize their properties. acs.org
A significant future direction is the application of chiral poly(this compound) in chiral polymer solar cells. researchgate.net The use of a chiral polymer as the active layer in a photovoltaic device is a novel concept that could lead to more efficient and specialized solar energy conversion technologies. researchgate.net Further exploration into the relationship between the polymer's chirality and its photovoltaic performance is a key area for future studies.
Additionally, the development of new catalytic systems based on this compound and its derivatives continues to be a promising avenue of research. The design of novel chiral ligands and organocatalysts could lead to more efficient and selective asymmetric transformations, which are of great importance in modern organic synthesis. snnu.edu.cn The ongoing investigation into the synthesis and application of this compound and its polymers promises to yield exciting discoveries and innovative technologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPXEVNCJHXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866497 | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55751-54-7 | |
| Record name | 2-(1-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55751-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 2-(1-methylpropyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341 | |
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Synthesis and Polymerization Methodologies for 2 Sec Butylaniline Derivatives
Synthetic Routes to 2-sec-Butylaniline Monomer
The creation of the this compound monomer is a critical first step, achievable through various organic synthesis pathways.
Multi-step Organic Synthesis Pathways
A primary method for synthesizing this compound is through the Friedel-Crafts alkylation of aniline (B41778). However, a direct reaction is challenging because the basic amino group (-NH₂) of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. stackexchange.com To circumvent this, a multi-step pathway involving a protective group strategy is employed:
Protection of the Amino Group : The aniline amino group is first converted into an amide, such as acetanilide. This is achieved by reacting aniline with an acylating agent like acetyl chloride or acetic anhydride. The resulting amide group is less basic and does not interfere with the Lewis acid catalyst.
Friedel-Crafts Alkylation : The protected aniline (acetanilide) is then reacted with a sec-butylating agent, such as 2-chlorobutane (B165301) or 2-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the sec-butyl group onto the aromatic ring, primarily at the ortho and para positions due to the directing effect of the amide group. The sec-butyl carbocation, being a secondary carbocation, is relatively stable and less prone to rearrangement compared to a primary carbocation. chemcess.comlibretexts.org
Deprotection : The resulting alkylated amide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and restore the amino group. This final step yields a mixture of ortho and para-sec-butylaniline, from which the this compound isomer can be separated.
An alternative approach involves the alkylation of aniline using alkenes, such as butenes, with catalysts like aluminum anilide, which can be prepared by heating aluminum powder in aniline. chemcess.com This method may require high temperatures (300–340 °C) and pressures. chemcess.com
Green Chemistry Approaches in Monomer Production
Modern synthetic chemistry emphasizes environmentally benign processes. While specific green routes for this compound are not extensively documented, general principles of green chemistry for synthesizing substituted anilines can be applied. These approaches aim to reduce hazardous waste, eliminate harsh reagents, and improve energy efficiency.
One promising green strategy is the use of solid acid catalysts, such as zeolites or dodecatungstophosphoric acid supported on clay (DTP/K10), to replace corrosive and difficult-to-handle liquid acids like AlCl₃ in alkylation reactions. researchgate.net These solid acids are often recoverable and reusable, minimizing waste. For instance, the alkylation of aniline with tert-butanol (B103910) or methyl-tert-butyl ether (MTBE) over solid acids has been shown to produce C-alkylated products with high selectivity. researchgate.net
Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times and often allows for the elimination of organic solvents. tandfonline.com A novel, microwave-assisted method for producing anilines from aryl halides in aqueous solutions without a metal catalyst demonstrates a more efficient and eco-friendly alternative. tandfonline.com Furthermore, developing catalyst- and additive-free methods, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, showcases the potential for simplification and reduced environmental impact. beilstein-journals.org The use of non-toxic, environmentally friendly catalysts, such as acid-modified graphitic carbon nitride for the synthesis of p-n-butylaniline, also represents a significant advancement in green catalyst technology. google.com
Polymerization of this compound (Poly[2-(sec-butyl)aniline], PSBA)
Poly[2-(sec-butyl)aniline] (PSBA) is a derivative of polyaniline (PANI) that exhibits improved solubility in organic solvents due to the presence of the bulky sec-butyl group. nih.gov It is typically synthesized via chemical oxidative polymerization.
Chemical Oxidative Polymerization Techniques
Chemical oxidative polymerization is the standard method for synthesizing PSBA. This involves the oxidation of the (±)-2-sec-butylaniline monomer in an acidic medium using a suitable oxidizing agent. The polymerization of the racemic monomer can lead to a chiral polymer, particularly when a chiral dopant is used. nih.gov The process can be carried out under various conditions, including conventional solution-based methods and interfacial polymerization. researchgate.net
The choice of initiator and oxidant, along with their molar ratios relative to the monomer, plays a crucial role in determining the morphology of the resulting PSBA.
Initiators : The addition of an initiator, such as N-phenyl-p-phenylenediamine (NPPD), can increase the reaction rate, which promotes homogeneous nucleation and can lead to the formation of nanofibrillar structures. nih.gov In one study, 2.5 mol % of NPPD was used as an initiator in the polymerization of this compound. nih.gov
Oxidants : Ammonium (B1175870) peroxydisulfate (B1198043) (APS) is a commonly used oxidant. The molar ratio of the oxidant to the monomer ([APS]/[Monomer]) significantly impacts the polymer's morphology. For example, in the presence of camphorsulfonic acid (HCSA), changing the [APS]/[2SBA] ratio from 1 to 0.25 resulted in a morphological shift from a porous structure to microspheres. Another oxidant used is iron(III) chloride hexahydrate (FeCl₃·6H₂O), which enables polymerization under both solution and solvent-free (solid-state) conditions, presenting a greener synthesis option. civilica.com
The following table summarizes the effect of the oxidant-to-monomer ratio on PSBA morphology based on published research.
| Oxidant | [Oxidant]/[Monomer] Ratio | Initiator | Dopant Acid | Resulting Morphology |
| APS | 1 | - | 1 M HCSA | Porous |
| APS | 0.25 | - | 1 M HCSA | Microsphere |
| APS | 0.25 | NPPD | 1.5 M HCSA | Nanofibers |
| FeCl₃·6H₂O | Not specified | - | - | Nanostructures |
Table 1: Influence of Oxidant/Monomer Ratio on PSBA Morphology.
The acidic medium is essential for the polymerization of aniline derivatives, and the nature and concentration of the acid (dopant) have a profound influence on the final polymer's structure, morphology, and properties like optical activity.
Dopant System : Chiral dopants, such as (+)- or (−)-camphorsulfonic acid (HCSA), are particularly interesting. When polymerization of the racemic (±)-2-sec-butylaniline monomer is carried out in the presence of an enantiopure HCSA, the resulting polymer chains can adopt a preferred helical conformation (right-handed or left-handed). This induced chirality makes the polymer optically active. nih.gov The helical structure is stabilized by electrostatic interactions and hydrogen bonding between the dopant acid and the polymer backbone.
Acid Concentration : The concentration of the dopant acid is a critical parameter for controlling the polymer morphology. Studies have shown that a specific acid concentration is required to achieve a nanofibrillar structure. For instance, in the polymerization of this compound (0.025 M) with APS as the oxidant at 0 °C, uniform nanofibers were successfully produced only when the HCSA concentration was 1.5 M. At lower concentrations (e.g., 1 M, 0.05 M, 0.025 M), the products were non-fibrous, appearing as microspheres or amorphous structures. nih.gov At higher concentrations (e.g., 2 M or 3 M), no polymer precipitate was formed. This indicates a narrow window of optimal acid concentration for nanofiber formation.
The table below details the effect of HCSA concentration on the morphology and optical activity of PSBA.
| Monomer Conc. | [HCSA]/[Monomer] Ratio | HCSA Concentration | [APS]/[Monomer] Ratio | Morphology | Optical Activity |
| 0.025 M | 1 | 0.025 M | 0.25 | Microsphere | No |
| 0.025 M | 2 | 0.05 M | 0.25 | Microsphere | No |
| 0.025 M | 40 | 1.0 M | 0.25 | Nanofibers | No |
| 0.025 M | 60 | 1.5 M | 0.25 | Nanofibers | Yes |
| 0.025 M | 80 | 2.0 M | 0.25 | No Precipitate | No |
Table 2: Effect of HCSA Concentration on PSBA Morphology and Optical Activity.
Enantioselective Polymerization using Chiral Dopants (e.g., Camphor (B46023) Sulfonic Acid)
A key strategy to induce chirality in PSBA is through enantioselective polymerization. This process involves the polymerization of the racemic monomer, (±)-2-sec-butylaniline, in the presence of a chiral dopant, such as (+)- or (-)-camphorsulfonic acid (HCSA). nih.govacs.orgescholarship.org The chiral dopant directs the formation of a single-handed helical conformation in the polymer chain, rendering the polymer optically active. nih.govacs.org
The chemical oxidative polymerization is a common method employed for this purpose. nih.govacs.org In a typical procedure, (±)-2-sec-butylaniline is polymerized using an oxidant like ammonium persulfate (APS) in an aqueous solution of HCSA. nih.govacs.orggoogle.com The concentration of the chiral dopant and the molar ratio of the dopant to the monomer are critical parameters that influence the optical activity and morphology of the resulting polymer. nih.govresearchgate.net For instance, the enantioselective polymerization of this compound has been successfully achieved in the presence of 1.5 M (+)- or (-)-HCSA with a monomer concentration of 0.025 M at 0 °C. nih.govacs.orgescholarship.org The resulting PSBA/(+)-HCSA and PSBA/(-)-HCSA polymers exhibit mirror-imaged circular dichroism spectra, confirming their enantiomeric nature. nih.govacs.orgescholarship.org
The use of an initiator, such as N-phenyl-1,4-phenylenediamine (NPPD), can increase the rate of the polymerization reaction, leading to homogeneous nucleation and the formation of nanofibrillar structures. nih.govescholarship.orgresearchgate.net Without an initiator, slower reaction rates can lead to heterogeneous nucleation and the formation of agglomerated or amorphous structures. nih.govexpresspolymlett.com
Table 1: Key Parameters in Enantioselective Polymerization of this compound
| Parameter | Typical Value/Condition | Effect on Polymer | Reference |
| Monomer | (±)-2-sec-butylaniline | Chiral building block | nih.govacs.org |
| Chiral Dopant | (+)- or (-)-Camphor (B167293) Sulfonic Acid (HCSA) | Induces optical activity | nih.govacs.orgescholarship.org |
| Oxidant | Ammonium Persulfate (APS) | Initiates polymerization | nih.govacs.org |
| Initiator | N-phenyl-1,4-phenylenediamine (NPPD) | Promotes nanofiber formation | nih.govescholarship.orgresearchgate.net |
| Temperature | 0 °C | Affects reaction rate | nih.govacs.org |
| HCSA Concentration | 1.5 M | Influences optical activity and morphology | nih.govacs.orgescholarship.org |
| Monomer Concentration | 0.025 M | Affects polymer yield and properties | nih.govacs.org |
Interfacial Polymerization for Nanostructure Formation
Interfacial polymerization is another effective method for synthesizing nanostructures of poly[2-(sec-butyl)aniline]. sid.ir This technique involves a reaction at the interface of two immiscible liquids, which can lead to the formation of well-defined nanostructures like nanocrystals and nanofibers without the need for a template. sid.ir
In a typical interfacial polymerization of this compound, the monomer is dissolved in an organic solvent, such as toluene, while the oxidant, ammonium peroxydisulfate, is dissolved in an acidic aqueous solution. sid.ir The two solutions are carefully brought into contact, creating a two-phase system where polymerization occurs at the interface. sid.ir The system is left undisturbed for an extended period, allowing for the growth of polymer nanostructures. sid.ir The resulting polymer can then be collected by filtration. sid.ir Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have confirmed the formation of both nanocrystals and nanofibers using this method. sid.ir However, some studies have reported that attempts to prepare PSBA nanofibers through interfacial polymerization have not always been successful, highlighting the sensitivity of the process to specific reaction conditions. nih.govacs.org
Solid-State Polymerization for Advanced Nanocomposites
Solid-state polymerization offers a solvent-free route to synthesize advanced nanocomposites of poly[2-(sec-butyl)aniline]. This method can be used to create materials with enhanced properties, such as improved thermal stability and electrical conductivity.
One approach involves the solid-state doping of a nanocomposite of polyaniline and titanium dioxide (PANi-TiO2) with camphor sulfonic acid (CSA). tandfonline.com The components are ground together in a mortar to facilitate the reaction. tandfonline.com This process has been shown to significantly increase the electrical conductivity of the nanocomposite. tandfonline.com
Another example is the synthesis of composites of poly[(±)-2-(sec-butyl)aniline] with silica-supported perchloric acid (SSPA) in the solid state. acs.org This method achieves a high degree of doping. acs.org Similarly, the solid-state synthesis of core-shell nanocomposites of chiral poly[(±)-2-(sec-butyl)aniline] has been reported. utm.my These solvent-free methods are advantageous for creating advanced materials with tailored properties for various applications. dntb.gov.ua
Morphology Control in Polymerization Processes
The morphology of poly[2-(sec-butyl)aniline] is highly dependent on the polymerization conditions. Controlling the morphology is crucial as it directly impacts the polymer's properties and potential applications.
The formation of one-dimensional nanostructures, such as nanofibers, is of particular interest due to their high surface area and potential for enhanced performance in devices. nih.gov For substituted polyanilines like PSBA, the bulky substituent can hinder the formation of nanofibers, often leading to spherical or amorphous structures. nih.govresearchgate.net However, by carefully controlling the reaction conditions, nanofibrillar morphologies can be achieved.
The use of an initiator like NPPD has been shown to be crucial for promoting the homogeneous nucleation required for nanofiber growth. nih.govescholarship.orgresearchgate.net Without an initiator, the slower polymerization rate leads to heterogeneous nucleation and the formation of agglomerated structures. nih.gov The concentration of the acid dopant also plays a significant role. For instance, in the presence of HCSA, nanofibers with an average diameter of 55 nm have been successfully synthesized. nih.govacs.orgescholarship.orgresearchgate.net At very high acid concentrations (e.g., 2 M or higher), polymerization can be inhibited due to the high viscosity of the medium, resulting in the formation of only short oligomers. nih.gov
Interfacial polymerization has also been demonstrated to produce both nanocrystals and nanofibers of poly[2-(sec-butyl)aniline]. sid.ir
A detailed investigation into the influence of various synthetic conditions on the morphology of poly[2-(sec-butyl)aniline] nanostructures has been conducted. sid.ir The concentrations of the acid, oxidant, and any initiator are key factors. nih.govsid.ir
For example, in the enantioselective polymerization of 2-SBA with HCSA, agitation of the reaction vessel can disrupt nanofiber formation, leading to microspheres or amorphous structures. nih.gov Conversely, a non-agitated method can successfully yield nanofibers. nih.gov The molar ratio of HCSA to the monomer is also critical; both very low and very high ratios can be detrimental to the formation of well-defined nanofibers. nih.govresearchgate.net
Table 2: Influence of Reaction Conditions on PSBA Morphology
| Condition | Resulting Morphology | Reference |
| Enantioselective Polymerization | ||
| With Initiator (NPPD), No Agitation | Nanofibers (avg. diameter 55 nm) | nih.govacs.orgescholarship.org |
| With Agitation | Microspheres, amorphous structures | nih.gov |
| High Acid Concentration (>2 M HCSA) | Short oligomers, no precipitate | nih.gov |
| Interfacial Polymerization | ||
| Undisturbed two-phase system | Nanocrystals and nanofibers | sid.ir |
Nanofibrillar Structures and Nanocrystals
Copolymerization Strategies Involving this compound
Copolymerization is a versatile strategy to tailor the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to fine-tune properties such as solubility, conductivity, and processability.
Research has been conducted on the synthesis of chiral copolymers using this compound along with other functionalized aniline monomers, such as 2-aminobenzenesulfonic acid and 3-aminobenzenesulfonic acid. civilica.com These copolymers were synthesized using iron(III) chloride hexahydrate (FeCl3·6H2O) as an oxidant. civilica.com The resulting copolymers and their nanocomposites have been investigated for applications in polymer solar cells. civilica.com The inclusion of different monomer units allows for the modification of the electronic and physical properties of the final material. auctoresonline.org
Synthesis of Poly(aniline-co-m-amino Benzenesulfonic acid) Nanobelts
A notable advancement in the field of conducting polymers is the development of a simple, environmentally friendly, and template-free method for synthesizing poly(aniline-co-m-amino benzenesulfonic acid) (NPAABS) nanobelts. researcher.lifeauctoresonline.orgauctoresonline.org This synthesis yields both salt and base forms of the nanocomposite. auctoresonline.orgauctoresonline.org The process involves the copolymerization of aniline and m-amino benzenesulfonic acid. auctoresonline.orgauctoresonline.org
Characterization of the resulting nanocomposites using Fourier-transform infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, elemental analysis, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and scanning/transmission electron microscopy (SEM/TEM) has confirmed the successful synthesis of the copolymer. auctoresonline.orgauctoresonline.orgresearchgate.net The analysis indicated that some m-amino benzenesulfonic acid functions as dopant anions, while other molecules are incorporated directly into the polymer chains as monomers. auctoresonline.orgauctoresonline.orgresearchgate.net
The synthesized nanocomposites exhibit a distinct nanobelt morphology. auctoresonline.orgresearchgate.net The average diameter of these nanobelts was found to be 38 nm for the salt form and 26 nm for the base form. auctoresonline.orgresearchgate.net Furthermore, studies into the material's properties revealed that the NPAABS-salt form possesses higher conductivity compared to the NPAABS-base form. auctoresonline.orgresearchgate.net Other research has also explored the synthesis of polyaniline nanobelts using different methods, such as electrospinning in an HCl/H2SO4 solution with ammonium persulfate as the oxidant, and a self-assembly process using chemical oxidative polymerization in a surfactant gel. auctoresonline.orgresearchgate.net
Table 1: Synthesis and Properties of Poly(aniline-co-m-amino Benzenesulfonic acid) Nanobelts
| Characteristic | Details |
|---|---|
| Synthesis Method | Simple, green, template-free chemical polymerization. researcher.lifeauctoresonline.orgauctoresonline.org |
| Reactants | Aniline, m-amino benzenesulfonic acid. auctoresonline.orgauctoresonline.org |
| Products | Poly(aniline-co-m-amino benzenesulfonic acid) (NPAABS) in salt and base forms. auctoresonline.orgauctoresonline.org |
| Morphology | Nanobelts. auctoresonline.orgresearchgate.net |
| Average Diameter (Salt Form) | 38 nm. auctoresonline.orgresearchgate.net |
| Average Diameter (Base Form) | 26 nm. auctoresonline.orgresearchgate.net |
| Key Finding | The salt form (NPAABS-salt) exhibits higher conductivity than the base form (NPAABS-base). auctoresonline.orgresearchgate.net |
Incorporation of Chiral Alkyl Groups via Covalent Bonds
The introduction of chiral alkyl groups directly onto the polyaniline backbone via covalent bonds has been successfully achieved, leading to polymers with unique chiral properties. A key example is the synthesis of poly[2-(sec-butyl)aniline] (PSBA), a derivative of polyaniline that is inherently chiral due to its monomer, (±)-2-sec-butylaniline. acs.org This polymer demonstrates good solubility in organic solvents, which is an improvement over the parent polyaniline. acs.org
The synthesis of poly[(±)-2-(sec-butyl)aniline] has been accomplished through both interfacial and conventional oxidative chemical polymerization methods. acs.orgresearchgate.net A significant development in this area is the production of optically active PSBA nanofibers. acs.org This is achieved through an in situ chemical oxidative polymerization of the racemic (±)-2-sec-buthylaniline monomer in the presence of a chiral dopant, specifically (+)- or (−)-camphor sulfonic acid (HCSA). acs.org
The process is an example of enantioselective polymerization, where the helical conformation of the polymer chain is directed by the chiral dopant. acs.org The resulting PSBA/(+)HCSA and PSBA/(−)HCSA polymers are optically active enantiomers, as confirmed by their mirror-imaged circular dichroism spectra. acs.org This synthesis of optically active nanofibers is possible through a novel method that involves a specific oxidant-to-monomer ratio and is conducted at 0 °C without agitation. acs.org
Table 2: Polymerization of (±)-2-sec-Butylaniline
| Polymerization Method | Description | Resulting Polymer |
|---|---|---|
| Interfacial & Conventional Oxidative Chemical Polymerization | Synthesis of the polyaniline derivative using standard chemical oxidation techniques. acs.orgresearchgate.net | Poly[(±)-2-(sec-butyl)aniline] (PSBA). acs.org |
| Enantioselective Polymerization | In situ chemical oxidative polymerization of (±)-2-sec-buthylaniline monomer at 0 °C in the presence of a chiral dopant ((+)- or (−)-HCSA). acs.org | Optically active PSBA nanofibers. acs.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(aniline-co-m-amino Benzenesulfonic acid) |
| Aniline |
| m-amino Benzenesulfonic acid |
| Hydrochloric acid |
| Sulfuric acid |
| Ammonium persulfate |
| Poly[2-(sec-butyl)aniline] |
| (±)-2-sec-butylaniline |
| (+)-camphor sulfonic acid |
Advanced Spectroscopic and Computational Characterization of 2 Sec Butylaniline and Its Polymers
Spectroscopic Investigations of Molecular Structure and Conformation
Spectroscopic techniques are pivotal in elucidating the structural and conformational details of 2-sec-butylaniline and its polymers. These methods provide insights into vibrational modes, electronic transitions, and the chiral nature of these materials.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the bonding within this compound and its polymers.
In the FT-IR spectra of poly[2-(sec-butyl)aniline] (PSBA), characteristic bands confirm the polymer's structure. acs.orgnih.gov The presence of benzenoid and quinoid rings, fundamental to the polymer's conductivity, is indicated by specific stretching vibrations. auctoresonline.org For instance, the C=C stretching of the benzene (B151609) ring and the C=N stretching of the quinone ring appear at approximately 1488-1495 cm⁻¹ and 1574-1584 cm⁻¹, respectively. auctoresonline.org The stretching vibrations of the aliphatic C-H bonds from the 2-sec-butyl substituent are observed around 2872, 2928, and 2960 cm⁻¹. nih.gov A peak near 1450 cm⁻¹ corresponds to the methylene (B1212753) C-H bond. nih.gov
The doped, or conductive, form of the polymer exhibits a characteristic band around 1138–1142 cm⁻¹, which is attributed to the polaron state. nih.gov This is often accompanied by a peak near 1290 cm⁻¹, assigned to the C–N•+ formation, further confirming the doped state of the polymer chain. nih.gov In some cases, an absorption peak at 1150 cm⁻¹ can indicate the presence of the dopant anion, such as camphor (B46023) sulfonate, in the polymer. acs.org The C-N stretching vibration in the polymer is typically observed at 1380 cm⁻¹. acs.org
Theoretical studies on aniline (B41778) derivatives using methods like Density Functional Theory (DFT) have shown a good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of these bands. asianpubs.orgasianpubs.org The inclusion of a substituent group like sec-butyl can lead to variations in charge distribution, which in turn affects the vibrational parameters of the molecule. asianpubs.orgasianpubs.org
Table 1: Key FT-IR Bands for Poly[2-(sec-butyl)aniline]
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2960, 2928, 2872 | Aliphatic C-H stretching (sec-butyl group) | nih.gov |
| 1584-1574 | C=N and C=C stretching of quinoid ring | auctoresonline.org |
| 1495-1488 | C=C stretching of benzenoid ring | auctoresonline.org |
| ~1450 | Methylene C-H bending | nih.gov |
| 1380 | C-N stretching | acs.org |
| ~1290 | C–N•+ stretching (polaron state) | nih.gov |
| 1142-1138 | Doped form of the polymer | nih.gov |
| 849, 826 | C–H out-of-plane bending (1, 2, 4-trisubstituted ring) | auctoresonline.org |
Electronic Absorption Spectroscopy (UV-Vis) for Polaron States and Optical Activity
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in poly(this compound) and provides crucial information about its conductive state. The absorption spectra of PSBA are highly dependent on the solvent and the doping state of the polymer.
In its base (dedoped) form, PSBA typically exhibits two main absorption bands. acs.org A band around 310-330 nm is attributed to the π-π* transition of the benzenoid rings, while a band at approximately 610-620 nm corresponds to the n-π* transition from the benzenoid to the quinoid rings. acs.orgnih.govexpresspolymlett.com
Upon doping with an acid, the polymer transitions to its conductive emeraldine (B8112657) salt form, leading to significant changes in the UV-Vis spectrum. This is characterized by the appearance of polaron bands. In dimethyl sulfoxide (B87167) (DMSO), the salt form of PSBA shows a polaron band at 785 nm, along with two lower wavelength bands at 310 nm (π-π* transition) and 425 nm, which is considered a second polaron band. acs.orgnih.gov The presence of these polaron bands is a clear indicator of the conductive state of the polymer. nsf.gov In some cases, a localized polaron transition can be observed at even lower energies, such as 1.4 eV. cmu.edu
The choice of solvent can influence whether the polymer remains in its doped state. For instance, in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), the emeraldine salt of PSBA may deprotonate and revert to the base form, as indicated by the presence of absorption bands around 310 and 610 nm. acs.orgnih.gov This is attributed to the bulky 2-sec-butyl substituent, which can reduce the basic strength of the polymer. acs.orgnih.gov
Table 2: UV-Vis Absorption Bands for Poly[2-(sec-butyl)aniline]
| Polymer State | Solvent | Wavelength (nm) | Assignment | Reference |
| Base Form | DMSO | 310, 610 | π-π* (benzenoid), n-π* (quinoid) | acs.orgnih.gov |
| Base Form | NMP/DMF | 310, 610 | π-π* (benzenoid), n-π* (quinoid) | acs.orgnih.gov |
| Salt Form | DMSO | 310, 425, 785 | π-π* (benzenoid), Polaron band, Polaron band | acs.orgnih.gov |
| Salt Form | Water | Doped form indicated | - | acs.org |
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular dichroism (CD) spectroscopy is essential for studying the chiroptical properties of poly(this compound). Chirality in these polymers can arise from the use of a chiral dopant during the polymerization of the racemic monomer, leading to an enantioselective polymerization. acs.orgescholarship.org
When (±)-2-sec-butylaniline is polymerized in the presence of a chiral acid like (+)- or (-)-camphor (B167293) sulfonic acid (HCSA), the resulting polymers, PSBA/(+)-HCSA and PSBA/(-)-HCSA, exhibit mirror-imaged CD spectra. acs.orgresearchgate.netresearchgate.net This confirms that the two polymers are optically active enantiomers and that the polymerization process is enantioselective. acs.orgresearchgate.netresearchgate.net The optical activity is a result of the polymer chains adopting a helical conformation, with one helical sense being more prevalent than the other. researchgate.net
The intensity and sign of the CD signals can be influenced by various factors, including the concentration of the chiral dopant. acs.org The chiroptical properties of conjugated polymers are generally related to the hierarchical aggregation of chiral polymer chains. unipi.it The expression of chirality can be affected by molecular irregularity and the linking of polymer arms. nih.gov In some systems, the interplay between linear birefringence and linear dichroism has also been proposed as a mechanism for the observed chiroptical effects. acs.org
The ability to induce and control chirality in conducting polymers like PSBA is significant for their potential application in chiral recognition and enantiomeric separations. escholarship.org
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of molecules like this compound and its derivatives. rsc.org Both ¹H and ¹³C NMR provide valuable information about the connectivity of atoms and the chemical environment of the nuclei.
For aniline derivatives, ¹⁵N NMR spectroscopy can also be employed to probe the electronic structure of the nitrogen atom. nih.govingentaconnect.comresearchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to the substituent effects on the aromatic ring. nih.govresearchgate.net
In substituted N-alkylanilines, low-temperature ¹³C NMR can reveal the non-equivalence of ortho- and meta-carbons due to restricted rotation around the C-N bond. researchgate.net This allows for the determination of the rotational energy barrier. researchgate.net ¹³C NMR has also proven useful in characterizing the products of reactions between D-glucose and substituted anilines. tandfonline.com
While specific NMR data for this compound is not extensively detailed in the provided context, general principles for aniline derivatives apply. The ¹H NMR spectrum would show signals for the aromatic protons, the N-H proton, and the protons of the sec-butyl group, with their chemical shifts and splitting patterns providing structural confirmation. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.
Microscopic and Morphological Characterization
Understanding the morphology and nanostructure of poly(this compound) is crucial as these features significantly influence the polymer's properties and performance in various applications.
Scanning Electron Microscopy (SEM) for Nanostructure Visualization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymers at the micro- and nanoscale. pressbooks.pub For poly(this compound), SEM studies have revealed that the polymer's morphology is highly dependent on the synthesis conditions. acs.orgnih.gov
The synthesis of PSBA can be tailored to produce various nanostructures, including nanofibers and nanocrystals. acs.orgsid.ir For instance, the enantioselective polymerization of (±)-2-sec-butylaniline in the presence of HCSA can yield a uniform nanofibrillar morphology with an average diameter of around 55 nm. acs.orgresearchgate.net The formation of these nanofibers is influenced by factors such as the concentration of the acid and the oxidant-to-monomer ratio. acs.orgnih.gov
At low ratios of the dopant acid to the monomer, the acid can act as an emulsifier, leading to the formation of micelles that serve as soft templates. This can result in the formation of microtubes or microspheres. nih.gov In contrast, different synthesis methods, such as interfacial polymerization, can lead to the formation of nanocrystals and nanofibers. sid.ir
The ability to control the morphology of PSBA is significant, as the structure, whether it be nanofibers, nanorods, or a more globular structure, can have a profound impact on the material's electronic and physical properties. capes.gov.brmdpi.com
Table 3: Morphological Characteristics of Poly[2-(sec-butyl)aniline] from SEM
| Synthesis Method | Key Parameters | Observed Morphology | Average Size | Reference |
| Enantioselective Polymerization | [HCSA]/[2SBA] = 40, [APS]/[2SBA] = 0.25 | Nanofibers | 55 nm diameter | acs.orgnih.govresearchgate.net |
| Enantioselective Polymerization | Low [HCSA]/[2SBA] ratio (<5) | Microtubes and/or microspheres | - | nih.gov |
| Interfacial Polymerization | - | Nanocrystals and nanofibers | - | sid.ir |
Transmission Electron Microscopy (TEM) for Nanocomposite Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of nanocomposites at the nanoscale. In the context of poly(this compound), TEM has been instrumental in characterizing the dispersion and morphology of nanoparticles within the polymer matrix.
For instance, studies on polyaniline (PANI) nanocomposites, a related conductive polymer, have utilized TEM to reveal the distribution of nanoparticles like titanium dioxide (TiO2) and fullerenes (C60). expresspolymlett.comresearchgate.net In one study, TEM images of PANI-TiO2 nanocomposites synthesized via a solid-state method showed a thin layer of TiO2 nanoparticles on the outer wall of PANI nanotubes when ammonium (B1175870) persulfate was used as the oxidant. expresspolymlett.com When ferric chloride was the oxidant, the TiO2 nanoparticles were distributed on a plantain leaf-like PANI matrix. expresspolymlett.com These findings highlight the influence of synthesis conditions on the final morphology of the nanocomposite.
Similarly, in PANI-C60 composites, TEM analysis confirmed the uniform distribution of C60 particles, with sizes ranging from 5–10 nm, within the PANI matrix. researchgate.net This uniform dispersion is crucial for enhancing the optical limiting efficiency of the material. researchgate.net The detailed morphological information provided by TEM is essential for understanding the structure-property relationships in these advanced materials.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. uchicago.eduescholarship.org It is particularly useful for characterizing the surface roughness and morphology of polymer films and their nanocomposites.
In the study of polymers for display applications, AFM has been used to investigate the surface anisotropy of polyimide films. nih.gov The orientation of polymer chains, influenced by mechanical treatments like rubbing and stretching, can be visualized and quantified using AFM. nih.gov These surface features are critical for the alignment of liquid crystals in display devices. nih.gov
For conductive polymer composites, AFM can reveal the surface morphology and the distribution of conductive fillers. Research on polyaniline and its derivatives has employed AFM to study the surface of nanocomposites. sid.ir The insights gained from AFM, such as surface roughness and domain size, are vital for applications where surface properties play a key role, including sensors and electronic devices. For example, in one study, the surface roughness of blend films of different polymers was measured, showing values ranging from 2.62 nm to 11.3 nm, which influences charge carrier transport. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose. sid.irnih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is widely used to evaluate the thermal stability and decomposition profile of polymers.
For copolymers of aniline derivatives, TGA curves reveal distinct weight loss steps that correspond to the evaporation of water, the loss of dopant molecules, and the thermal decomposition of the polymer backbone. auctoresonline.org For example, in a study of nano poly (aniline-co-m-amino benzenesulfonic acid), the initial weight loss below 150°C was attributed to water removal. auctoresonline.org A subsequent major weight loss between 150°C and 630°C was associated with the loss of HCl and the decomposition of the polymer. auctoresonline.org
The thermal stability of polyaniline blends with other polymers like polyvinyl acetate (B1210297) (PVAc), polystyrene (PS), and polyvinyl chloride (PVC) has also been investigated using TGA. sid.ir The degradation of these blends occurs in multiple stages, including the loss of dopants and the decomposition of the host polymer chains. sid.ir TGA provides critical data for determining the operational temperature limits of these materials. mdpi.com
Table 1: TGA Decomposition Stages of Polyaniline Blends sid.ir
| Polymer Blend | Stage 1 | Stage 2 | Final Degradation |
| PANi-PVAc | - | 150-350°C | 350-600°C |
| PANi-PS | - | 200-400°C | 400-600°C |
| PANi-PVC | - | 120-300°C | 300-600°C |
Note: The second stage is attributed to the loss of dopants and degradation of the host polymer.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is used to study thermal transitions such as glass transitions (Tg), melting (Tm), and crystallization (Tc). science.govconicet.gov.ar
In the context of polyaniline and its derivatives, DSC has been used to confirm the formation of copolymers and to study their phase behavior. tandfonline.com For copolymers of o-anisidine (B45086) and o-toluidine, DSC studies supported the successful formation of the copolymer. tandfonline.com
DSC is also employed to investigate the phase transitions of liquid crystals and polymer-dispersed liquid crystals (PDLCs). conicet.gov.ar In a study of an EBBA-epoxy system, DSC was used to determine the nematic-isotropic transition temperature (TNI) of the liquid crystal-rich phase and the glass transition temperature (Tg) of the epoxy-rich phase. conicet.gov.ar These parameters are crucial for understanding the phase separation process during polymerization. The addition of a liquid crystal like 5CB to a polymer was shown to decrease the glass transition temperature from 53°C to 39°C as the molar ratio changed, indicating homogeneous mixing at the molecular level. nih.gov
Table 2: Thermal Transitions of EBBA-Epoxy System (50 wt% EBBA) by DSC conicet.gov.ar
| Conversion (p) | Tg of Epoxy-rich phase (°C) | Tm of EBBA-rich phase (°C) | TNI of EBBA-rich phase (°C) |
| 0.17 | - | - | - |
| 0.86 | - | 34 | 68 |
| 0.99 | - | 34 | 68 |
Thermogravimetric Analysis (TGA) for Thermal Stability
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For polymers, XRD provides information on the degree of crystallinity, identifying whether the material is amorphous, semi-crystalline, or highly crystalline. icdd.com
Studies on poly[(±)-2-sec-butylaniline] have utilized XRD to investigate its crystalline nature. The XRD patterns of polymers synthesized by different methods, such as conventional and interfacial polymerization, show semi-crystalline structures with diffraction peaks in the 2θ range of 7–50°. researchgate.net It has been observed that polymers prepared via interfacial polymerization exhibit a more crystalline structure. researchgate.net The degree of crystallinity is also influenced by the doping level of the polyaniline. researchgate.net
In nanocomposites, XRD is used to confirm the presence of different crystalline phases. For instance, in PANI-TiO2 nanocomposites, the XRD results corroborated the findings from TEM, confirming the structure of the composite material. expresspolymlett.com Similarly, for MnxFe3-xO4-Poly(m-ABS) composites, XRD patterns showed peaks corresponding to a cubic spinel structure, confirming the successful synthesis of the composite. utm.my The broadness of the peaks in a polymer's XRD pattern can be attributed to small crystallite size or a rigid polymer chain that hinders the formation of a large crystal structure. icdd.comutm.my
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure, geometry, and spectroscopic properties of molecules like this compound. researchgate.netnih.gov These computational approaches complement experimental data and provide deeper insights into the molecular properties.
For related aniline derivatives, such as N-(2-cyanoethyl)-N-butylaniline, DFT calculations using functionals like B3LYP have been employed to optimize the molecular geometry, including bond lengths and angles. researchgate.netnih.gov The computed vibrational frequencies can be scaled and compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. researchgate.net
Furthermore, computational methods can predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and potential applications in nonlinear optics (NLO). nih.gov Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions and electronic transitions. researchgate.net These theoretical studies provide a fundamental understanding of the structure-property relationships at the molecular level.
Quantum Chemical Modeling (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For aniline and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to optimize molecular structures and predict their properties. pku.edu.cn All structures are typically optimized to find the lowest energy conformation. pku.edu.cn For complex molecules with multiple stable conformations, the one with the minimum energy is selected for further analysis. pku.edu.cn Frequency calculations are then performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface, indicated by the absence of imaginary frequencies. rsc.org
The choice of the functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(2d,2p), have demonstrated good correlations for predicting oxidation potentials of anilines. rsc.org Furthermore, long-range corrected functionals like CAM-B3LYP are often employed for studying properties like first hyperpolarizability. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for understanding the reactivity and stability of chemical species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com
The energies of HOMO and LUMO are important for describing the electron-donating and electron-accepting abilities of a molecule, respectively. nih.gov Analysis of the electron density distribution in these orbitals can reveal information about delocalization and potential for intramolecular charge transfer, which is often associated with nonlinear optical (NLO) activity. nih.gov For instance, in some cadmium complexes with bianthracene-based ligands, the HOMO is localized on the trimethylphenyl rings, while the LUMO is primarily on the acenaphthene (B1664957) and diimine fragments, indicating a spatial separation of these orbitals. mdpi.com
In the context of aniline derivatives, FMO analysis has been used to model skin sensitization potential. nih.gov It was found that the HOMO energy (ϵHOMO) correlated well with sensitization potential, suggesting that the mechanism may involve more than a simple electrophilic reaction. nih.gov For poly(aryl ether)s containing carbazole (B46965) and p-quaterphenyl (B89873) chromophores, the HOMO and LUMO energy levels were determined using cyclic voltammetry to be -5.23 eV and -3.25 eV for one polymer (PCNCA), and -5.41 eV and -3.32 eV for another (PCFCA), respectively. acs.org Similarly, for a chiral poly[(±)-2-sec-butyl aniline], cyclic voltammetry measurements established the HOMO at -5.26 eV and the LUMO at -3.65 eV, resulting in a chemical band gap of 1.61 eV. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |
|---|---|---|---|---|
| PCNCA (poly(aryl ether)) | -5.23 | -3.25 | 1.98 | Cyclic Voltammetry |
| PCFCA (poly(aryl ether)) | -5.41 | -3.32 | 2.09 | Cyclic Voltammetry |
| poly[(±)-2-sec-butyl aniline] | -5.26 | -3.65 | 1.61 | Cyclic Voltammetry |
First-Order Hyperpolarizability (β) and NBO Analysis
First-order hyperpolarizability (β) is a measure of a molecule's second-order nonlinear optical (NLO) response, which is crucial for applications in optoelectronics. rsc.org Natural Bond Orbital (NBO) analysis is a computational technique that provides detailed insight into intramolecular interactions, charge distribution, and the nature of bonding within a molecule. marquette.eduresearchgate.net
Computational studies, often using DFT, are employed to calculate the β values of molecules. rsc.org The choice of functional is critical; for instance, long-range corrected functionals are known to prevent the overestimation of hyperpolarizability. acs.org For push-pull chromophores, it has been shown that both electronic and vibrational contributions to β are significant and can be enhanced by solvent effects. mdpi.com In some cases, the vibrational contribution to the static β can be even larger than the electronic counterpart. acs.org
NBO analysis complements hyperpolarizability calculations by explaining the electronic origins of the NLO response. It examines donor-acceptor interactions within the molecule, which are key to achieving large β values. marquette.edunih.gov For example, NBO analysis of N-(2-cyanoethyl)-N-butylaniline revealed various intramolecular interactions. nih.gov However, it's important to consider both α and β spin orbitals in NBO analysis for a complete picture of the electronic structure, as demonstrated in the study of 2,4,6-tri-tert-butylaniline (B181305) radical cation. marquette.edu
The combination of β calculations and NBO analysis is a powerful approach for designing new NLO materials. By modifying the electron donor and acceptor groups and the π-conjugated bridge in a D-π-A chromophore, the hyperpolarizability can be optimized. rsc.org
| System | β (a.u.) | Computational Method | Phase |
|---|---|---|---|
| α,ω-diphenylpolyene oligomers | Varies | CAM-B3LYP/aug-cc-pVDZ | Gas & Solution |
| aimplas.netFullerene-chromophore dyads | Varies | LRC-DFT | Not Specified |
Molecular Weight Determination (Gel Permeation Chromatography, GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. tandfonline.com The method separates molecules based on their size in solution as they pass through a column packed with a porous gel. tandfonline.com Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. tandfonline.com
For polyaniline and its derivatives, GPC is a standard method for characterizing the molecular weight. tandfonline.com The choice of solvent is crucial, as it can significantly affect the polymer conformation and, consequently, the apparent molecular weight determined by GPC. For example, poly-o-toluidine shows a much higher apparent molecular weight in NMP compared to chloroform, which is attributed to a more expanded, rod-like conformation in NMP. scispace.com GPC analyses of polyaniline often reveal a bimodal molecular weight distribution, which can be due to the aggregation of polymer chains in the solvent. acs.org
In the synthesis of poly[2-(sec-butyl)aniline] (PSBA) nanofibers, GPC was used to determine the molecular weight of the resulting polymer. escholarship.orgresearchgate.net A study reported a number average molecular weight (Mn) of 4680 g/mol for PSBA produced via enantioselective polymerization. escholarship.orgresearchgate.net Another study on poly[(±)-2-sec-butyl aniline] also utilized GPC to analyze the molecular weight of polymers synthesized under different conditions. researchgate.net The results indicated that the molecular weights of these substituted polyanilines were generally lower than that of unsubstituted polyaniline. researchgate.net
Multi-detector GPC systems, which may include light scattering and viscometer detectors in addition to the standard concentration detector, can provide absolute molecular weight values and additional information about the polymer's structure in solution. tandfonline.com
| Polymer | Number Average Molecular Weight (Mn, g/mol) | Weight Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| poly[2-(sec-butyl)aniline] | 4680 | - | - | escholarship.orgresearchgate.net |
| poly-o-toluidine (in NMP) | - | ~15,000 | - | scispace.com |
| poly-o-toluidine (in CHCl3) | - | ~650 | - | scispace.com |
| PANI-ES (6% Mag-H+) | - | - | 1.15 | acs.org |
| PANI-EB (from PANI-ES) | 815 | 1002 | - | acs.org |
Mechanistic Studies of 2 Sec Butylaniline Reactions and Polymerization
Polymerization Reaction Mechanisms
The polymerization of 2-sec-butylaniline, a chiral aniline (B41778) derivative, presents unique mechanistic features heavily influenced by its molecular structure. The presence of the bulky sec-butyl group at the ortho position introduces significant steric and electronic effects that govern the polymer's formation, conformation, and properties.
Role of Steric Hindrance from Sec-Butyl Substituent on Reactivity and Conformation
The sec-butyl group on the aniline ring of this compound exerts considerable steric hindrance, which plays a critical role in both the reactivity of the monomer and the conformation of the resulting polymer, poly[2-(sec-butyl)aniline] (PSBA). nih.govacs.org This bulkiness directly impacts the polymerization process and the final polymer architecture.
Firstly, the steric hindrance from the sec-butyl substituent decreases the reactivity of the monomer. acs.orgacs.org This reduced reactivity can complicate the formation of well-defined polymer structures, such as nanofibers. acs.org The large alkyl group is thought to favor the termination step over the propagation step during polymerization, leading to polymers with a lower molecular weight compared to unsubstituted polyaniline. researchgate.net This lower molecular weight, however, contributes to the improved solubility of PSBA in common organic solvents. acs.orgresearchgate.net
Secondly, the steric bulk is a determinative factor in the conformation of the polymer chain. nih.govresearchgate.net It forces an increase in the torsion angle between adjacent phenyl rings in the polymer backbone. nih.govacs.orgresearchgate.net This deviation from planarity affects the electronic properties of the polymer and reduces its basic strength. nih.govacs.org The increased torsion angle makes it more difficult for the polymer chain to adopt a stable, single-screw helical conformation, a key feature for achieving optical activity in chiral polymers. nih.govacs.orgresearchgate.net Furthermore, the steric hindrance is significant enough to prevent the formation of cyclic phenazine (B1670421) structures during polymerization. researchgate.net
The steric effect of the sec-butyl group also influences the polymer's interaction with solvents and dopants. For instance, in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), the polymer is deprotonated due to the reduced basicity caused by the bulky substituent. nih.govescholarship.org In dimethyl sulfoxide (B87167) (DMSO), while the polymer salt form is maintained, the interaction between the smaller DMSO molecules and the dopant anion is favored over the interaction between the bulky polymer and the dopant, leading to a loss of the chiral helical conformation. nih.govresearchgate.netescholarship.org
Table 1: Effect of Steric Hindrance on PSBA Properties
| Property | Observation | Consequence due to Steric Hindrance | Citation |
| Monomer Reactivity | Decreased | Complicates nanofiber formation; favors termination, leading to lower molecular weight. | acs.orgresearchgate.net |
| Polymer Conformation | Increased ring-torsion angle | Reduces planarity; hinders single-screw helical formation. | nih.govacs.orgresearchgate.net |
| Basicity | Reduced | Leads to deprotonation in basic solvents (NMP, DMF). | nih.govacs.orgescholarship.org |
| Solubility | Improved | Lower molecular weight enhances solubility in organic solvents. | acs.orgresearchgate.net |
| Interaction with Dopants | Weakened | Hinders close approach of chiral dopants, affecting helical induction. | nih.govacs.org |
Influence of Chiral Dopants on Helical Conformation and Optical Activity
The generation of optical activity in polyaniline and its derivatives often relies on the induction of a preferred helical screw-sense (right- or left-handed) in the polymer backbone. nih.govspringerprofessional.de This is typically achieved by using chiral dopants during polymerization. nih.govspringerprofessional.de In the case of poly[2-(sec-butyl)aniline] (PSBA), which is intrinsically chiral due to its monomer, the interplay between the monomer's chirality and the chiral dopant is complex and crucial for the final chiroptical properties. acs.orgresearchgate.net
Optically active PSBA nanofibers can be synthesized through the enantioselective chemical oxidative polymerization of the racemic monomer, (±)-2-sec-butylaniline, in the presence of a chiral dopant such as (+)- or (−)-camphorsulfonic acid (HCSA). nih.govacs.orgresearchgate.netescholarship.org The use of enantiomeric dopants, (+)-HCSA and (−)-HCSA, results in the formation of polymers that are enantiomers of each other, as confirmed by their mirror-imaged circular dichroism (CD) spectra. nih.govescholarship.orgescholarship.org These spectra exhibit distinct Cotton effects, with bands around 335, 380, and 440 nm being directly associated with the optical activity of the polymer backbone, confirming the presence of a helical conformation. nih.gov
The effectiveness of the chiral dopant is, however, modulated by the steric hindrance of the sec-butyl group. nih.govacs.org The bulky substituent makes it more difficult for the chiral dopant to approach the polymer backbone closely, which is a key requirement for inducing a single-screw helical structure. nih.govacs.orgresearchgate.net Despite this challenge, specific conditions, such as a high concentration of the chiral acid (e.g., 1.5 M HCSA), low temperature (0 °C), and the use of an initiator, can successfully induce a helical conformation and result in an optically active polymer. nih.govacs.orgresearchgate.net
The stability of this induced helical conformation is sensitive to the solvent environment. While the optically active helical structure is present in aqueous dispersions and after being dedoped, it can be lost in certain organic solvents. nih.govescholarship.org For example, in basic solvents like NMP and DMF, the polymer is deprotonated, causing the chiral dopant to leave the polymer chain and leading to racemization as the backbone adopts an achiral conformation. nih.govescholarship.org In DMSO, although the polymer remains in its salt form, the strong interaction between DMSO and the HCSA dopant disrupts the hydrogen bonding necessary to maintain the helical structure, resulting in a loss of optical activity. nih.govresearchgate.netescholarship.org
Table 2: Chiroptical Properties of PSBA Synthesized with HCSA Dopant
| Dopant | Resulting Polymer | Key Observation | Significance | Citation |
| (+)-HCSA | PSBA/(+)-HCSA | Optically active polymer with a specific CD spectrum. | Formation of a predominantly one-handed helical structure. | nih.govescholarship.orgescholarship.org |
| (−)-HCSA | PSBA/(−)-HCSA | Optically active polymer with a mirror-image CD spectrum to PSBA/(+)-HCSA. | Confirms the formation of the corresponding enantiomeric helical structure. | nih.govescholarship.orgescholarship.org |
| None | PSBA | No optical activity observed when polymerized in the absence of a sufficient concentration of chiral dopant. | Demonstrates the critical role of the chiral dopant in inducing a preferred helical conformation. | escholarship.org |
Kinetics of Polymerization Processes
The kinetics of the polymerization of aniline and its derivatives are often characterized by an induction period followed by an acceleratory phase. nih.gov For this compound, the bulky alkyl substituent has a significant kinetic effect, influencing the rate and mechanism of polymerization. researchgate.net The steric hindrance imposed by the sec-butyl group reduces the monomer's reactivity, which in turn affects the polymerization kinetics. acs.org
Studies on substituted anilines show that the polymerization rate is influenced by factors such as monomer concentration, oxidant concentration, and the acidity of the medium. nih.govrsc.org In the case of this compound, it has been noted that the large alkyl substituent kinetically favors the termination step of the polymerization over the propagation step. researchgate.net This preference leads to the formation of polymers with a lower molecular weight and a broader polydispersity compared to unsubstituted polyaniline. researchgate.net
The polymerization of related aniline derivatives has been shown to follow first-order kinetics with respect to the monomer concentration. rsc.org While specific kinetic data for this compound is not detailed in the provided search results, the general principles of aniline polymerization kinetics apply. The process is typically an oxidative polymerization initiated by an oxidizing agent like ammonium (B1175870) persulfate (APS). acs.orgescholarship.org The reaction often involves an induction period, the length of which can be influenced by the pH of the reaction medium. nih.gov For some substituted anilines, the kinetic curves of polymerization can be complex, sometimes showing a two-step process, which may be associated with changes in the reaction mechanism or the structure of intermediates at different stages of the reaction. nih.gov
Reactivity in Catalytic Systems
While extensively studied in the context of conductive polymers, aniline derivatives like this compound also serve as important building blocks and ligands in catalytic systems, particularly in cross-coupling reactions. Their reactivity is governed by both electronic properties and the steric environment around the nitrogen atom and the aromatic ring.
Ligand Effects and Coordination Chemistry in Cross-Coupling Reactions
Aniline derivatives are crucial precursors for ligands used in a variety of metal-catalyzed cross-coupling reactions. The steric and electronic properties of the aniline dictate the performance of the resulting catalyst. For instance, this compound can be used to synthesize α-diimine ligands. nih.gov These ligands, when complexed with metals like nickel(II) or palladium(II), form catalysts for reactions such as the Suzuki-Miyaura cross-coupling. nih.gov
The steric bulk of the substituent at the ortho-position of the aniline is a critical factor. In α-diimine ligands derived from 2-tert-butylaniline (B1265841) (a close structural analog to this compound), the bulky group provides the necessary steric hindrance to promote efficient catalysis. nih.gov This bulk can facilitate the reductive elimination step, which is often rate-limiting, and can help stabilize the active catalytic species. mcmaster.ca The choice of a primary amine, such as tert-butylamine, as an additive in nickel-photoredox cross-coupling reactions has been shown to be crucial for high efficiency, outperforming tertiary amines. acs.org This highlights the nuanced role of the amine's structure in the catalytic cycle.
In yttrium-catalyzed ortho-selective C-H alkylation of N,N-dimethyl anilines, the interaction between the catalyst and the aniline's amino group is vital for directing the reaction to the ortho position. nih.govrsc.org While this example involves a tertiary aniline, the principle of coordination between the metal center and the nitrogen-containing group is fundamental. Similarly, in Rh(III)-catalyzed C-H carbonylation, anilines can be converted in situ to amides that act as directing groups for the ortho-functionalization. nih.gov The steric profile of these directing groups influences the efficiency and scope of the reaction.
Mechanistic Intermediates in Catalytic Cycles
Understanding the intermediates in a catalytic cycle is key to optimizing a reaction. In catalytic reactions involving aniline derivatives, several types of intermediates can be postulated. For the reductive functionalization of nitro compounds to anilines catalyzed by an iron(salen) complex, mechanistic studies point to a complex pathway involving multiple intermediates. nih.govacs.orgcardiff.ac.uk The reaction is believed to proceed through two interlinked catalytic cycles, with a key iron hydride complex connecting them. nih.govacs.org Intermediates such as nitroso compounds are formed during the reduction. nih.govacs.orgcardiff.ac.uk While hydroxylamines can be reduced under the catalytic conditions, they are not considered to be on the main pathway for nitro reduction, as their reduction occurs on a much slower timescale and involves different observable intermediates like azoxybenzene (B3421426) and azobenzene. nih.gov
In C-H activation/alkylation reactions, the mechanism often involves the formation of a metal-ligand complex that coordinates to the substrate. For the yttrium-catalyzed ortho-alkylation of anilines, DFT calculations suggest that the rate-determining step is the intramolecular C-H activation via a σ-bond metathesis pathway. nih.govrsc.org This involves an intermediate where the yttrium catalyst is coordinated to the aniline's amino group, facilitating the cleavage of the ortho C-H bond. nih.govrsc.org
In cross-coupling reactions, the catalytic cycle typically involves steps like oxidative addition, transmetalation, and reductive elimination. For a Ni(I)/Ni(III) catalytic cycle proposed for the cross-coupling of aryl boronic acids with fluoroalkyl halides, an initial transmetalation step between a Ni(I) species and the boronic acid forms an aryl-Ni(I) complex. nih.gov This intermediate then undergoes oxidative addition to the halide, generating an aryl-fluoroalkyl-Ni(III) complex, which subsequently undergoes reductive elimination to yield the product and regenerate the Ni(I) catalyst. nih.gov The specific nature of the aniline-derived ligand would influence the stability and reactivity of each of these nickel intermediates.
Structure-Reactivity Relationships in Functionalization
The reactivity of this compound in functionalization reactions is profoundly influenced by the presence of the sec-butyl group at the ortho position to the amino group. This substituent imparts a unique combination of steric and electronic effects that dictates the molecule's behavior in processes such as polymerization and C-H functionalization. The steric bulk is often the dominant factor, prevailing over the typical electronic-donating nature of an alkyl group. rsc.org
In the context of synthesizing polyaniline (PANI) derivatives, the introduction of substituents on the aniline ring is known to affect the basicity of the monomer and its reactivity. rsc.org For this compound, the bulky alkyl group presents a significant steric barrier. This steric hindrance is a primary determinant in its polymerization behavior, generally leading to a lower reaction rate compared to the parent aniline. nih.govacs.org The slower polymerization kinetics have been suggested to cause heterogeneous nucleation, where polymer nuclei grow in all directions, typically resulting in agglomerated or spherical structures rather than the desirable nanofibrillar morphology seen with unsubstituted PANI. acs.org
Detailed studies on the chemical oxidative polymerization of this compound (2-SBA) have elucidated strategies to overcome this inherent low reactivity. Research has shown that the formation of poly[2-(sec-butyl)aniline] (PSBA) nanofibers is achievable but requires specific conditions to promote homogeneous nucleation. acs.org This is typically accomplished by increasing the polymerization rate through the use of an initiator, such as N-phenyl-1,4-phenylenediamine (NPPD). nih.govacs.org The conditions under which polymerization is conducted, including the method of mixing reactants and the concentration of reagents like camphor (B46023) sulfonic acid (HCSA), critically determine the final morphology of the polymer. nih.gov
Table 1: Effect of Polymerization Method on Poly[2-(sec-butyl)aniline] Morphology Data derived from studies on the chemical oxidative polymerization of this compound at 0 °C with an initiator. nih.govacs.org
| Polymerization Method | Description | Resulting Morphology | Average Diameter |
| Method 1 | Agitation of the reaction vessel for 15 seconds after mixing reactants. | Microspheres and amorphous structures. | N/A |
| Method 2 | No agitation after combining reactant solutions. | Nanofibers. | ~55 nm |
The steric influence of the sec-butyl group extends to the properties of the resulting polymer. The bulkiness of the substituent forces an increase in the ring-torsion angle between adjacent phenyl rings along the polymer backbone, which can disrupt the formation of a one-screw helical conformation often sought in chiral polymer applications. nih.gov Furthermore, the 2-sec-butyl group reduces the basic strength of the polymer. nih.govacs.org This effect is significant enough that even in the presence of a strong acid like HCSA, the emeraldine (B8112657) salt form of PSBA may not be stable in certain polar organic solvents like DMF and NMP, with the polymer reverting to its base form. nih.govacs.org
Despite the challenges posed by its structure, PSBA demonstrates quasi-reversible redox properties, indicating its electroactivity. The electrochemical behavior, however, is influenced by the steric and electronic environment created by the substituent. rsc.orgnih.gov As the size of an ortho-alkyl group on polyaniline increases, the oxidation potential tends to decrease, a phenomenon attributed more to spatial effects than electronic ones. rsc.org
Table 2: Electrochemical Properties of Poly[2-(sec-butyl)aniline]/HCSA Nanofibers Cyclic voltammetry performed in a 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) solution. nih.gov
| Redox Process | Anodic Peak Potential (V) | Description |
| First Oxidation | +0.13 | Conversion from the fully reduced (leucomeraldine) form to the emeraldine form. |
| Second Oxidation | +0.718 | Conversion from the emeraldine form to the fully oxidized (pernigraniline) form. |
Beyond polymerization, the steric hindrance of the sec-butyl group also impacts other functionalization reactions, such as directed C-H activation. Studies on similarly bulky anilines, like 2-tert-butylaniline, have shown that functionalization of C(sp³)–H bonds is challenging. nih.gov However, these challenges can be addressed through strategic use of directing groups. For instance, palladium-catalyzed δ-C–H arylation of 2-tert-butylanilines has been successfully achieved by employing transient directing groups that facilitate the desired bond activation. rsc.org This demonstrates that while the inherent structure of this compound reduces its reactivity, modern synthetic methods can provide pathways for its selective functionalization.
Advanced Applications and Performance Evaluation in Research Domains
Applications in Optoelectronics and Renewable Energy
The incorporation of 2-sec-Butylaniline into polymer backbones imparts specific optical and electronic properties, making these materials suitable for use in optoelectronic devices. The chiral nature of the monomer is particularly exploited in the development of next-generation solar energy technologies.
Chiral Polymer Solar Cells
Researchers have focused on synthesizing poly[(±)-2-sec-butyl aniline] (PSBA), a chiral derivative of polyaniline, for its application in polymer solar cells. researchgate.netresearchgate.net These solar cells are noted for their potential advantages, including a simple single-layer structure, ease of fabrication, lower manufacturing costs, and high stability. researchgate.netresearchgate.netresearchgate.net The chirality in these polymers can arise from inducing helical conformations in the polymer chains, making the polymer optically active. acs.org
The synthesis of optically active PSBA can be achieved through the enantioselective oxidative polymerization of the racemic monomer, (±)-2-sec-buthylaniline. researchgate.netacs.org This process is often conducted in the presence of a chiral dopant like (+)- or (-)-camphor (B167293) sulfonic acid (HCSA). researchgate.netacs.org The resulting polymer exhibits a nanofibrillar morphology, with average fiber diameters reported around 55 nm. acs.org
The performance of these chiral polymer solar cells has been evaluated, with studies reporting on their power conversion efficiency (PCE). In one study, solar cells constructed with a FTO/TiO2/PSBA/Al structure, where the PSBA was synthesized using FeCl3·6H2O as an oxidant, demonstrated varying PCEs depending on the specific synthesis conditions of the polymer. isc.ac
| Device Structure | Polymer Synthesis Method | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| FTO/TiO2/1/Al | Oxidative polymerization with FeCl3·6H2O (Sample 1) | 0.36% | isc.ac |
| FTO/TiO2/2/Al | Oxidative polymerization with FeCl3·6H2O (Sample 2) | 0.21% | isc.ac |
| FTO/TiO2/3/Al | Oxidative polymerization with FeCl3·6H2O (Sample 3) | 0.32% | isc.ac |
| FTO/TiO2/4/Al | Oxidative polymerization with FeCl3·6H2O (Sample 4) | 0.16% | isc.ac |
Charge Transport Mechanisms in this compound-based Materials
The charge transport properties of polymers derived from this compound are critical to their performance in electronic devices. The introduction of the sec-butyl group into the polyaniline chain influences the polymer's structural and electrical characteristics.
Copolymerization of aniline (B41778) with 2-alkylanilines, such as this compound, has been shown to affect the crystalline ordering and chain packing of the resulting polymer. researchgate.net This modification leads to an increase in inter-chain spacing. researchgate.net The presence of the bulky alkyl substituent can create non-planar conformations, which may reduce conjugation along the polymer backbone. auctoresonline.org This, in turn, influences the inter-chain charge transport and can lead to a reduction in electrical conductivity compared to unsubstituted polyaniline. researchgate.net
Studies on copolymers of aniline and this compound (in a 95:5 ratio) have recorded specific electrical conductivity and solubility values, demonstrating the trade-off between processability and conductivity. researchgate.net The solvent used during film casting also plays a crucial role in the final properties and charge transport of the material. acs.org For instance, casting films from different solvents can lead to either metallic or nonmetallic states, which exhibit vastly different optical activity and charge transport characteristics. acs.org
| Polymer Sample Designation | Composition (Aniline:2-sec-butyl-aniline) | Solubility in NMP (g/L) | Reference |
|---|---|---|---|
| CP100A | 100% Aniline | 1.1 | researchgate.net |
| CP95Sb | 95:5 | 4.6 | researchgate.net |
| CP100Sb | 100% 2-sec-butyl-aniline | 25.5 | researchgate.net |
Applications in Catalysis
The steric and electronic properties of this compound and its derivatives make them useful components in the design of catalytic systems. They can function as ligands that coordinate to metal centers or as additives that influence reaction pathways.
Use as Ligands or Additives in Catalytic Reactions
Anilines with bulky substituents are crucial in homogeneous catalysis as they form the core of various sterically demanding ligands. rsc.org These ligands provide kinetic stabilization to reactive metal centers, influencing their catalytic activity and selectivity. rsc.org While direct studies on this compound as a ligand are specific, research on structurally similar bulky anilines like 2-tert-butylaniline (B1265841) provides insight into their potential roles. For example, α-diimine ligands prepared from the condensation of acenaphthoquinone and 2-tert-butylaniline have been used to synthesize nickel(II) and palladium(II) complexes. nih.gov These complexes have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov
Furthermore, sterically hindered anilines such as 2-tert-butylaniline have been successfully used in Rhodium(II)-catalyzed N–H insertion reactions, smoothly affording the desired products in good yields (74%). acs.org The steric hindrance provided by the alkyl group can enhance selectivity in various chemical transformations. In a broader context, alkyl amines can also act as bifunctional additives in catalytic reactions, serving as both a ligand and a base, which simplifies reaction conditions in processes like nickel-catalyzed photoredox cross-coupling. acs.org
Development of Novel Catalytic Systems
The development of novel catalytic systems often involves the design of specific ligands to tune the performance of a metal catalyst. The use of bulky aniline derivatives like this compound contributes to this field. The synthesis of well-defined α-diimine palladium(II) and nickel(II) complexes bearing bulky N-aryl moieties represents the creation of new catalytic systems. nih.gov These systems have been optimized for Suzuki-Miyaura cross-coupling by testing various bases and solvents to achieve the best performance. nih.gov
Crystalline covalent organic frameworks (COFs) represent another class of novel catalytic systems. d-nb.info While not directly incorporating this compound, the principles of their design—creating stable, porous, and crystalline structures with well-defined catalytic sites—could potentially be applied to monomers like this compound to develop new heterogeneous catalysts. d-nb.info The goal of such developments is often to create more productive catalyst systems that can convert cost-effective starting materials into high-value products with high yield and purity. google.com
Hybrid Solar Cells utilizing Nanocomposites
Hybrid solar cells, which combine organic and inorganic materials, are a promising area of renewable energy research. Nanocomposites of this compound-based polymers with inorganic nanoparticles have been investigated for their potential in these devices.
| Device Structure | Active Layer Material | Avg. Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| FTO|TiO2NPs|POT|Al | Poly(o-toluidine) (POT) | 0.18% | researchgate.net |
| FTO|TiO2NPs|POT/WO3NPs|Al | Nanocomposite of POT and WO3 Nanoparticles | 0.57% | researchgate.net |
*Data for a related polyaniline derivative (poly(o-toluidine)) is shown for comparative purposes.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly[(±)-2-sec-butyl aniline] (PSBA) |
| Aniline |
| Polyaniline (PANI) |
| (+)-camphor sulfonic acid |
| (-)-camphor sulfonic acid |
| Titanium dioxide (TiO2) |
| Iron(III) chloride (FeCl3) |
| 2-tert-butylaniline |
| Acenaphthoquinone |
| Palladium |
| Nickel |
| Rhodium |
| Tungsten trioxide (WO3) |
| Poly(o-toluidine) (POT) |
Applications in Sensing and Biosensing
The unique electronic and chemical properties of polymers derived from this compound, particularly poly[2-(sec-butyl)aniline] (PSBA), have led to their exploration in the development of advanced sensing technologies. These materials offer the potential for high sensitivity and selectivity, which are critical for reliable sensor performance.
Integration into Chemical Sensors
The integration of polyaniline (PANI) and its derivatives, such as PSBA, into chemical sensors is an area of significant research. auctoresonline.orgauctoresonline.org These conductive polymers can act as the active sensing element, where interaction with an analyte modulates their electrical properties, providing a detectable signal. auctoresonline.org The general principle behind their function in electronic chemical sensors lies in their tunable conductivity and environmental stability. auctoresonline.orgauctoresonline.org
While specific studies detailing the integration of the monomer this compound are scarce, research on its polymer, PSBA, and other substituted polyanilines provides insight into its potential. The presence of the sec-butyl group on the aniline ring can influence the polymer's morphology and solubility, which are key factors in sensor fabrication and performance. nih.govacs.org For instance, the increased solubility of PSBA in common organic solvents compared to unsubstituted PANI facilitates its processing for sensor applications. nih.gov The nanofibrillar morphology of PSBA, which can be controlled during synthesis, offers a high surface-area-to-volume ratio, enhancing its interaction with gaseous analytes and thus improving sensor sensitivity. nih.govexpresspolymlett.com Research has shown that the morphology of polyaniline nanostructures plays a crucial role in their application in chemical sensors. expresspolymlett.com
A study on various substituted anilines, including this compound, for creating conductometric polymer sensors for gaseous hydrogen chloride demonstrated the feasibility of using such derivatives. uni-regensburg.de The polymers were synthesized electrochemically, and their response to the analyte was measured, indicating the potential of these materials in gas sensing applications. uni-regensburg.de
Development of Electrochemical Biosensors
Polyaniline and its derivatives are widely employed in the development of electrochemical biosensors for detecting a range of biological molecules, including glucose, nucleic acids, and proteins. auctoresonline.orgauctoresonline.org The polymer can serve as a matrix for immobilizing enzymes or other biological recognition elements, facilitating the transfer of electrons generated during a biochemical reaction to an electrode surface.
Although direct applications of this compound in this area are not extensively documented, the characteristics of its polymer, PSBA, suggest its suitability for biosensor development. The chiral nature of PSBA, stemming from its chiral monomer, introduces the potential for enantioselective recognition, a highly sought-after feature in biosensors for distinguishing between stereoisomers of a target molecule. nih.govresearchgate.net This capability is particularly relevant for applications in drug analysis and diagnostics.
The development of biosensors often involves creating nanocomposites to enhance performance. Polyaniline-based nanocomposites have been reviewed for their sensing applications, highlighting the versatility of this class of polymers. auctoresonline.org The ability to synthesize PSBA as nanofibers and to form composites could lead to biosensors with improved stability, sensitivity, and response times. nih.govresearchgate.net
Other Emerging Applications
The versatility of this compound extends beyond sensing, with its polymer, poly[2-(sec-butyl)aniline] (PSBA), showing promise in several cutting-edge research fields.
Drug Delivery and Tissue Engineering
In the realm of biomedical applications, polymers derived from substituted anilines are being investigated for their potential in drug delivery and tissue engineering. auctoresonline.orgauctoresonline.org Interpenetrating polymer networks (IPNs) are a class of materials being explored for controlled drug release systems. ijrrjournal.comajptonline.com A study on IPNs suggested that the incorporation of active Poly[2-(sec-butyl)aniline] (PSBA) can influence the swelling properties and Young's modulus of the network. ijrrjournal.com This tunability is a desirable characteristic for designing drug delivery vehicles that can release their payload in a controlled manner. ijrrjournal.comajptonline.com
In tissue engineering, particularly for electrically responsive tissues like cardiac and nerve tissues, conductive polymers are of great interest. auctoresonline.orgauctoresonline.orgresearchgate.net While specific research on PSBA in tissue engineering is in its early stages, the general application of polyaniline in this field for cardiac, nerve, skeletal muscle, and bone tissue regeneration has been established. auctoresonline.orgauctoresonline.org The conductivity of these polymers can be utilized to provide electrical cues to cells, influencing their growth and differentiation.
Energy Conversion and Storage
The conductive nature of polyaniline and its derivatives makes them suitable candidates for applications in energy conversion and storage devices. Research has demonstrated the potential of these materials in supercapacitors and solar cells. nih.govresearchgate.netacs.org
A significant development in this area is the creation of the first chiral polymer solar cell, which utilized poly[(±)-2-sec-butyl aniline] (PSBA) as the active layer. researchgate.net This innovative device demonstrated the potential of chiral conductive polymers in photovoltaic applications. researchgate.net The study highlighted advantages such as a simple single-layer structure, ease of fabrication, and high stability. researchgate.net The power conversion efficiency (PCE) of these solar cells was investigated, showing promising initial results. isc.ac
In the context of energy storage, polyaniline-based materials are known to exhibit pseudocapacitance, which can lead to high energy and power densities in supercapacitors. acs.org Polyaniline nanofibers have been successfully used in all-solid-state symmetric supercapacitors, showing good capacitance and cycle stability. acs.org The unique morphology and conductivity of PSBA suggest its potential as an electrode material in such energy storage systems. nih.gov
Electrically Conductive Polymers for Advanced Materials
Poly[2-(sec-butyl)aniline] (PSBA) is an electrically conductive polymer that belongs to the family of polyanilines (PANI). nih.gov PANI is known for its ease of synthesis, environmental stability, and tunable conductivity. expresspolymlett.com However, the limited solubility of PANI in common solvents restricts its processability. nih.gov The introduction of a sec-butyl substituent on the aniline ring to form PSBA improves its solubility in organic solvents, making it more suitable for various applications. nih.govacs.org
The electrical conductivity of substituted polyanilines is generally lower than that of the parent PANI due to steric effects that can disrupt the planarity of the polymer chains and reduce conjugation. auctoresonline.orgauctoresonline.org Despite this, PSBA still exhibits significant conductivity. One study reported the synthesis of a daisy-shaped core-shell nanocomposite of chiral poly[(±)-2-(sec-butyl)aniline].HCl salt with nanosilica, which showed a conductivity of around 5.2 × 10⁻² S/cm.
The synthesis of PSBA can be achieved through chemical oxidative polymerization of the (±)-2-sec-butylaniline monomer. nih.gov The use of chiral dopants, such as camphor (B46023) sulfonic acid, during polymerization can induce the formation of optically active, helical polymer chains, leading to enantioselective properties. nih.gov The morphology of the resulting polymer can be controlled, with nanofibrillar structures being achievable under specific conditions. nih.gov These nanofibers have potential applications in printable electronics, actuators, and electromagnetic shielding. nih.gov
Table of Research Findings on Poly(this compound) Properties
| Property | Finding | Source(s) |
| Solubility | Good solubility in organic solvents compared to unsubstituted PANI. | nih.govacs.org |
| Morphology | Can be synthesized as uniform nanofibers with an average diameter of 55 nm. | nih.govacs.org |
| Molecular Weight | A number average molecular weight of 4680 g/mol has been determined by gel permeation chromatography. | nih.gov |
| Conductivity | A nanocomposite of PSBA.HCl salt and nanosilica exhibited a conductivity of approximately 5.2 × 10⁻² S/cm. | |
| Optical Activity | Can be synthesized as an optically active polymer with enantioselective properties when using a chiral dopant. | nih.gov |
Environmental and Toxicological Research of 2 Sec Butylaniline and Its Derivatives
Environmental Fate and Pathways
The environmental fate of a chemical compound pertains to its transport and transformation in the environment. This section examines the degradation, bioaccumulation, and distribution of 2-sec-Butylaniline.
Degradation Studies (Phototransformation, Biodegradation)
Degradation is a key process that influences the persistence of a chemical in the environment. It can occur through biological processes (biodegradation) or through chemical reactions induced by light (phototransformation).
Phototransformation : Information on the phototransformation of this compound in air, water, or soil is limited in the provided search results. europa.eu However, the degradation of related compounds has been studied. For instance, the electrochemical degradation of methylene (B1212753) blue has been shown to produce intermediates such as N-(sec-butyl) aniline (B41778). arabjchem.org
Biodegradation : Studies on the biodegradation of this compound indicate its potential to be broken down by microorganisms. A bacterium, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has been shown to utilize 2-sec-butylphenol, a related compound, as its sole source of carbon and energy, completely degrading it within 30 hours. nih.gov This suggests that similar pathways could exist for the biodegradation of this compound. The European Chemicals Agency (ECHA) registration dossier for the reaction mass of this compound and 4-sec-butylaniline (B1345595) includes endpoint summaries for biodegradation in water, sediment, and soil, though specific data is not detailed in the snippets. europa.eu
Bioaccumulation Potential in Aquatic and Terrestrial Systems
Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism.
A study investigated the potential of four sediment-associated substituted phenylamine antioxidants (SPAs), including 4,4'-methylene-bis[N-sec-butylaniline] (MBA), to accumulate in the tissues of freshwater mussels (Lampsilis siliquoidea) and oligochaete worms (Tubifex tubifex). nih.govresearchgate.net After a 28-day exposure to spiked sediment, the biota-sediment accumulation factors (BSAFs) were determined. nih.govresearchgate.net
Aquatic Systems : For Tubifex tubifex, the 28-day BSAF for MBA was less than 1. nih.govresearchgate.net In Lampsilis siliquoidea, the majority of BSAFs for the different tissues were also less than 1, with the highest concentrations consistently observed in the gill tissue. nih.govresearchgate.net These findings suggest that the bioaccumulation potential of MBA is lower than what is typically required for a chemical to be classified as bioaccumulative. nih.gov The ECHA dossier also provides an endpoint summary for bioaccumulation in aquatic/sediment and terrestrial environments, but the specific values are not available in the provided snippets. europa.eu
Transport and Distribution Modeling (Adsorption/Desorption, Henry's Law)
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties.
Adsorption/Desorption : The physicochemical properties of substituted phenylamine antioxidants suggest that if they enter an aquatic system, they are likely to partition into the sediment. nih.govresearchgate.net The ECHA registration dossier for the reaction mass of this compound and 4-sec-butylaniline includes an endpoint summary for adsorption/desorption, indicating that this data is part of the regulatory submission. europa.eu
Henry's Law : The ECHA dossier also lists an endpoint summary for the Henry's Law constant, which is a measure of a chemical's tendency to partition between air and water. europa.eu However, the specific value is not provided in the search results.
Ecotoxicological Research
Ecotoxicology studies the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level.
Acute Toxicity to Aquatic Biota (e.g., Hyalella azteca, Tubifex tubifex, Fish)
Acute toxicity refers to the adverse effects of a substance that result from a single exposure or multiple exposures in a short period.
Hyalella azteca : A study on the toxicity of four substituted phenylamine antioxidants reported a 96-hour LC50 (the concentration lethal to 50% of the test organisms) for juvenile Hyalella azteca exposed to 4,4'-methylene-bis[N-sec-butylaniline] (MBA) as greater than 22 μg/L. acs.orgacs.org
Tubifex tubifex : The same study assessed the mortality of adult T. tubifex exposed to MBA. acs.orgacs.org
Fish : Research on the early life stages of the fathead minnow (Pimephales promelas) exposed to MBA in spiked sediment determined that growth was the most sensitive endpoint, with a 21-day EC50 (the concentration causing an effect in 50% of the organisms) of 71 µg/L in the overlying water. researchgate.netoup.com In terms of sediment concentration, the most sensitive endpoint was also growth, with a 21-day EC50 of 76 µg/g dry weight. researchgate.netresearchgate.net Safety data sheets for related compounds classify them as very toxic to aquatic life. tcichemicals.comfujifilm.com
Table 1: Acute Toxicity of 4,4'-methylene-bis[N-sec-butylaniline] (MBA) to Aquatic Organisms
| Species | Endpoint | Duration | Value | Unit | Reference |
| Hyalella azteca (juvenile) | LC50 | 96 hours | >22 | µg/L | acs.orgacs.org |
| Pimephales promelas (early life stage) | EC50 (growth) | 21 days | 71 | µg/L (overlying water) | researchgate.netoup.com |
| Pimephales promelas (early life stage) | EC50 (growth) | 21 days | 76 | µg/g dw (sediment) | researchgate.netresearchgate.net |
Chronic Exposure Effects and Endpoints
Chronic toxicity studies examine the adverse effects of a substance over an extended period.
Tubifex tubifex : Reproductive endpoints for T. tubifex were assessed following exposure to MBA. acs.orgacs.org For all tested dyes in a separate study, Tubifex reproduction was the most sensitive endpoint, with 28-day IC25s (concentration causing 25% inhibition) for young production ranging from 1.3 to 11.8 μg/g. researchgate.net
Fish : A 28-day study with Pimephales promelas exposed to MBA resulted in an LC50 of >403 µg/g dry weight. acs.orgacs.org Safety data sheets for 4,4'-methylenebis[N-(sec-butyl)aniline] state that it is very toxic to aquatic life with long-lasting effects. tcichemicals.comchemicalbook.com
Table 2: Chronic Toxicity of 4,4'-methylene-bis[N-sec-butylaniline] (MBA) to Aquatic Organisms
| Species | Endpoint | Duration | Value | Unit | Reference |
| Pimephales promelas | LC50 | 28 days | >403 | µg/g dw | acs.orgacs.org |
QSAR Modeling for Ecotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the ecotoxicity of chemicals, including this compound and its derivatives. nih.govbesjournal.combesjournal.comajrconline.org These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, offering a means to estimate toxicity without extensive animal testing. ajrconline.org
For aniline and its derivatives, QSAR models often incorporate descriptors such as the octanol/water partition coefficient (log Kow) and electronic parameters. nih.govnih.gov The toxicity of these compounds, which are classified as polar narcotics, is often greater than what would be predicted based on hydrophobicity (log Kow) alone. nih.govbesjournal.comscielo.br The inclusion of electronic descriptors, such as the frontier orbital energy gap (ΔE), significantly improves the predictive accuracy of these models. nih.govbesjournal.com
One study on the toxicity of phenols and anilines to algae developed a two-descriptor model: log1/EC50 = 0.268 logKow - 1.006ΔE + 11.769. nih.govbesjournal.combesjournal.com This model demonstrated good stability and predictive power for the toxicity of these compounds. nih.govbesjournal.combesjournal.com Similarly, QSAR models for the toxicity of anilines and phenols to fish (carp) have been developed using the energy of the lowest unoccupied molecular orbital (ELUMO) and logP as descriptors. researchgate.net These models suggest that the biological toxicity of these compounds is influenced by the interaction of electrons between the chemical molecules. scientific.net
The use of QSAR is a key component in the environmental risk assessment of chemicals, allowing for the prediction of toxicity to various aquatic organisms, including fish, daphnids, and algae. scielo.brdoi.org Software tools like ECOSAR utilize hydrophobicity-based QSARs to estimate the aquatic toxicity of different chemical classes. scielo.br
Table 1: QSAR Model for Algal Toxicity of Phenols and Anilines
| Model Equation | Parameters | Significance |
| log1/EC50 = 0.268 logKow - 1.006ΔE + 11.769 | n = 20, r² = 0.946 | This model effectively predicts the toxicity of polar narcotic compounds like aniline derivatives by incorporating both hydrophobicity (logKow) and electronic properties (ΔE). nih.govbesjournal.combesjournal.com |
Toxicological Research on Organisms
Exposure to this compound can occur through several routes, including inhalation, skin contact, eye contact, and ingestion. aksci.com
Inhalation: Inhaling this compound may lead to irritation of the respiratory system and lungs. aksci.comthermofisher.com Prolonged inhalation can be harmful. bigcommerce.com
Skin Contact: Direct contact with the skin can cause irritation, characterized by itching, scaling, reddening, or blistering. aksci.com It is classified as a skin irritant. aksci.com
Eye Contact: Eye contact may result in redness, pain, and severe eye damage. aksci.com It is considered a serious eye irritant. aksci.com
Ingestion: Ingestion of this compound is expected to be a low-ingestion hazard, though it is considered harmful if swallowed. bigcommerce.comchemsrc.com
Overexposure to this compound can lead to serious illness. aksci.com
Substituted phenylamine antioxidants (SPAs) are utilized in various industrial products to prevent degradation from exposure to environmental factors. ec.gc.ca Due to their physicochemical properties, SPAs are likely to accumulate in sediment when released into aquatic environments. ec.gc.ca
Research has shown that some p-phenylenediamine (B122844) (PPD) antioxidants can degrade in water, but others may persist, posing a long-term exposure risk to aquatic organisms. acs.org For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been found to cause acute and chronic toxicity in freshwater organisms. researchgate.net An oxidized derivative, 6PPD-quinone, is known to cause acute mortality in coho salmon. researchgate.net
Studies on the early life stages of fathead minnows exposed to sediment spiked with SPAs, including 4,4'-methylene-bis[N-sec-butylaniline] (MBA), have been conducted. ec.gc.ca For MBA, the most sensitive endpoints were growth and biomass production. ec.gc.ca The persistence of SPAs in the environment may be limited under certain conditions, as indicated by their dissipation in sediment and overlying water during these tests. ec.gc.ca
Information regarding the developmental and reproductive toxicity of this compound is limited. However, for a related compound, 4,4'-methylenebis[N-(sec-butyl)aniline], no reproductive or developmental effects are expected. bigcommerce.com A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test on this compound showed a No-Observed-Adverse-Effect Level (NOAEL) of 15 mg/kg for rats in an oral gavage study. woronko-kleje.pl
In contrast, a 28-day repeated dose toxicity test on a different substituted phenylamine, N,N'-diphenyl-p-phenylenediamine (DPPD), indicated effects on labor and delivery in rats. researchgate.net The National Toxicology Program (NTP) has conducted prenatal developmental toxicity studies on other aniline derivatives to assess potential harm to the developing conceptus and pregnant animals. nih.gov For example, studies on 2-((1-(4-phenoxyphenoxy)propan-2-yl)oxy)pyridine in rats found no evidence of developmental toxicity. nih.gov
In vitro and in vivo toxicity assessments provide crucial data on the potential hazards of chemicals. For 4,4'-methylenebis[N-sec-butylaniline], it is classified as moderately toxic after a single ingestion based on acute oral toxicity studies. tcichemicals.com It is also identified as a skin sensitizer. tcichemicals.com
Table 2: Acute Oral Toxicity of a Substituted Phenylamine Antioxidant
| Compound | Species | LD50 (mg/kg) |
| 4,4'-methylenebis(N-sec-butyl)aniline | Rat | 1400 mpfs.io |
| 4,4'-methylenebis(N-sec-butyl)aniline | Rabbit (Dermal) | 3200 mpfs.io |
Developmental and Reproductive Toxicity
Environmental Monitoring and Risk Assessment
Environmental monitoring and risk assessment for this compound and its derivatives are essential due to their potential for widespread use and environmental release. ajgreenchem.com Aniline and its derivatives are considered priority pollutants in environmental risk assessment. doi.org
Species sensitivity distributions (SSDs) are used to assess the risk of SPAs to aquatic ecosystems. researchgate.net SSDs constructed for four SPAs, including diphenylamine (B1679370) (DPA), indicated that a concentration of 1 µg/L in water and 1 µg/g dry weight in sediment would be protective of over 95% of the aquatic species tested. researchgate.net
Detection in Environmental Samples
The detection of this compound in environmental media is not widely documented in publicly available monitoring studies. Research has, however, focused on developing and validating analytical techniques capable of identifying aniline and its derivatives in various environmental matrices, which could be applied to this compound. The challenges in detecting aromatic amines like this compound in the environment include their typically low concentrations (ranging from nanograms to micrograms per liter) and the complexity of the sample matrices. mdpi.com
Advanced analytical methods are often required for sensitive and selective quantification. mdpi.com For instance, techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry have been established for the detection of related aniline compounds. acs.org Research into the hydrolysis of certain industrial chemicals has shown that various aniline derivatives can be formed as transformation products in aqueous solutions, with their concentrations being quantified using methods like ultra-high performance liquid chromatography-photodiode array (UPLC-PDA) and liquid chromatography-mass spectrometry (HPLC-MS). acs.org
While direct monitoring data in surface waters or soils is scarce, related compounds have been identified in specific industrial contexts. A patented process, for example, outlines a method for extracting and purifying 2-ethyl-6-sec-butyl aniline and 2-methyl-6-sec-butyl aniline from industrial waste oil through vacuum rectification, confirming their presence in certain industrial waste streams. google.com Furthermore, research has been conducted on developing specialized materials, such as polyaniline-based nanocomposites, for use in electrochemical sensors to detect pollutants in wastewater. mdpi.com
A summary of relevant analytical methods tested on environmental or related samples is provided in the table below.
| Analyte(s) | Sample Matrix | Analytical Method | Detection Limit (LOD) / Quantification Limit (LOQ) | Reference |
|---|---|---|---|---|
| p-Phenylenediamine (PPD) derivatives and their hydrolysis products (e.g., 4-anilinophenol) | Aqueous Solution (simulated environmental conditions) | UPLC-PDA, HPLC-MS | Not specified for this compound | acs.org |
| 2-ethyl-6-sec-butyl aniline, 2-methyl-6-sec-butyl aniline | Industrial Waste Oil | Gas Chromatography (GC), 1HNMR, Mass Spectrometry (MS) | Not applicable (used for purification and structural confirmation) | google.com |
| Aniline | Workplace Air | GC-FID | LOQ: 0.03 mg/m³ | ser.nl |
| Chlorophenols | Environmental Waters (well, leachates, wastewater) | Stir bar sorptive extraction (SBSE) with GC-MS | LOD: 0.02–0.34 µg/L; LOQ: 0.06–0.92 µg/L | mdpi.com |
Risk Characterization and Assessment
A complete, official risk characterization for this compound has not been publicly finalized by major regulatory bodies. However, the substance is subject to evaluation. The European Chemicals Agency (ECHA) has a registration dossier for a "Reaction mass of this compound and 4-sec-butylaniline," which provides foundational data for a risk assessment. europa.eu This process involves evaluating the substance's intrinsic hazards, potential for exposure, and the consequent risk to human health and the environment.
Hazard Identification
The first step in risk assessment is hazard identification. Based on available safety data sheets and toxicological summaries, this compound and its isomers are classified for several human health hazards. The primary concerns are related to irritation and specific target organ toxicity.
Skin and Eye Irritation: The compound is classified as causing skin irritation and serious eye irritation. fishersci.iecymitquimica.com
Respiratory Irritation: It may cause respiratory irritation, which is a common hazard for aniline compounds. fishersci.iecymitquimica.com
Acute Toxicity: While data is limited for this compound itself, a derivative, 4,4'-Methylenebis[N-(sec-butyl)aniline], is considered harmful if swallowed. tcichemicals.com
Skin Sensitization: The derivative 4,4'-Methylenebis[N-(sec-butyl)aniline] is also identified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact. tcichemicals.commapei.com
Specific Target Organ Toxicity (STOT): Some data sheets indicate that aniline derivatives can cause damage to organs through prolonged or repeated exposure, with the liver being a target organ for 4,4'-Methylenebis[N-(sec-butyl)aniline]. tcichemicals.com
Ecotoxicological Hazards
For environmental risk assessment, the toxicity to aquatic organisms is a key parameter. Data on a derivative, 4,4'-Methylenebis[N-(sec-butyl)aniline], indicates that it is very toxic to aquatic life, with long-lasting effects. tcichemicals.com This suggests that related aniline compounds could pose a significant risk to aquatic ecosystems.
Exposure Assessment and Risk Characterization
Information regarding the production volumes, use patterns, and environmental fate is necessary for a full exposure assessment. The ECHA registration dossier contains sections on the manufacture, use, and environmental fate pathways for the reaction mass of 2-sec- and 4-sec-butylaniline, which forms the basis for this part of the assessment. europa.eu The Australian Inventory of Industrial Chemicals (AICIS) has noted that this compound is not commercially active in Australia, suggesting its use and potential for environmental release may be limited in some regions. nih.gov
The table below summarizes the available toxicological information for this compound and a key derivative.
| Compound | Toxicological Endpoint | Hazard Classification/Finding | Reference |
|---|---|---|---|
| This compound | Skin Corrosion/Irritation | Causes skin irritation (Category 2) | fishersci.iecymitquimica.com |
| This compound | Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | fishersci.ienih.gov |
| This compound | Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | fishersci.iecymitquimica.com |
| 4,4'-Methylenebis[N-(sec-butyl)aniline] | Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | tcichemicals.com |
| 4,4'-Methylenebis[N-(sec-butyl)aniline] | Skin Sensitization | May cause an allergic skin reaction (Sub-category 1B) | tcichemicals.com |
| 4,4'-Methylenebis[N-(sec-butyl)aniline] | Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver) (Category 2) | tcichemicals.com |
| 4,4'-Methylenebis[N-(sec-butyl)aniline] | Aquatic Toxicity (Acute) | Very toxic to aquatic life (Category 1) | tcichemicals.com |
| 4,4'-Methylenebis[N-(sec-butyl)aniline] | Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects (Category 1) | tcichemicals.com |
Q & A
Q. What strategies ensure methodological rigor when comparing this compound’s spectroscopic data across studies?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (CRMs) and report solvent/system-specific shifts in NMR and IR spectra .
- Reproduibility Protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data deposition .
Tables for Key Data Comparison
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
